molecular formula C6H4ClNO3S2 B15467899 Benzenesulfonamide, 4-chloro-N-sulfinyl- CAS No. 52867-26-2

Benzenesulfonamide, 4-chloro-N-sulfinyl-

Cat. No.: B15467899
CAS No.: 52867-26-2
M. Wt: 237.7 g/mol
InChI Key: FSCUIRIFQOSPBO-UHFFFAOYSA-N
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Description

4-Chloro-N-sulfinylbenzenesulfonamide (CAS 13165-68-9, molecular formula CHClNOS) is a benzenesulfonamide derivative characterized by a sulfinyl (S=O) group attached to the nitrogen of the sulfonamide moiety and a chlorine substituent at the para position of the benzene ring . The sulfinyl group introduces unique electronic and steric properties, influencing reactivity and biological interactions.

Q & A

Basic Synthesis Questions

Q. Q1. What are the common synthetic routes for preparing 4-chloro-N-sulfinylbenzenesulfonamide?

Methodological Answer: The compound is typically synthesized via sulfonylation reactions. A standard approach involves reacting 4-chlorobenzenesulfonyl chloride with a sulfinylamine derivative under basic conditions. For example, sodium hydroxide can deprotonate the amine, facilitating nucleophilic attack on the sulfonyl chloride (). Purification often employs column chromatography (hexane/EtOAc) to isolate the product. Key steps include:

  • Reagent ratios : Ensure a 1:1.2 molar ratio of sulfonyl chloride to amine to minimize side reactions.
  • Solvent selection : Dichloromethane or acetone/water mixtures are common for click chemistry ().
  • Validation : Confirm purity via 1H^1H NMR and LC-MS ().

Q. Advanced Synthesis Challenges

Q. Q2. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) improve the synthesis of derivatives?

Methodological Answer: CuAAC ("click chemistry") enables efficient coupling of sulfonamide-alkyne intermediates with azides. For example, 4-fluorobenzenesulfonyl chloride can react with prop-2-yn-1-amine to form an alkyne intermediate, which is then coupled with azides using CuSO4_4·5H2_2O and sodium ascorbate ().

  • Optimization tips :
    • Use acetone/water (1:1) as the solvent to enhance reaction kinetics.
    • Maintain a 0.2 mmol CuSO4_4:0.1 mmol sodium ascorbate ratio for optimal catalysis.
    • Monitor reaction completion via TLC (hexane/EtOAc = 9:1) ().

Q. Basic Structural Characterization

Q. Q3. What spectroscopic techniques are essential for characterizing 4-chloro-N-sulfinylbenzenesulfonamide?

Methodological Answer:

  • 1H^1H and 13C^{13}C NMR : Identify protons and carbons adjacent to sulfonyl and sulfinyl groups. The sulfinyl moiety (S=O) deshields nearby protons, causing distinct shifts (e.g., δ 7.5–8.5 ppm for aromatic protons) ().
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 249.98).
  • IR spectroscopy : Detect S=O stretches (~1350 cm1^{-1} for sulfonyl, ~1150 cm1^{-1} for sulfinyl) ().

Q. Advanced Structural Analysis

Q. Q4. How can X-ray crystallography resolve ambiguities in the sulfinyl group’s configuration?

Methodological Answer: Single-crystal X-ray diffraction using SHELXL ( ) is critical for determining absolute configuration. Key steps:

  • Crystal growth : Use slow evaporation of DCM/hexane mixtures.
  • Data collection : Resolve twinning or disorder with the TWIN/BASF commands in SHELXL ( ).
  • Validation : Check Rint_{int} (<5%) and CCDC deposition (e.g., CCDC 1234567) ().

Q. Biological Activity Screening

Q. Q5. What experimental designs are used to evaluate biological activities of this compound?

Methodological Answer:

  • Antimicrobial assays : Follow CLSI guidelines with microdilution (0.001–100 μM) against S. aureus and C. albicans ().
  • Anticancer profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves ().
  • Cardiovascular models : Isolated rat heart perfusion studies to measure coronary resistance ( ).

Q. Advanced Mechanistic Studies

Q. Q6. How can molecular docking predict interactions with NLRP3 inflammasome or carbonic anhydrase?

Methodological Answer:

  • Target preparation : Retrieve NLRP3 (PDB: 6NPY) or carbonic anhydrase (PDB: 3KS3) structures.
  • Docking software : Use AutoDock Vina with Lamarckian GA parameters.
  • Validation : Compare binding affinities (ΔG) with known inhibitors (e.g., MCC950 for NLRP3) ( ).

Q. Data Contradiction Resolution

Q. Q7. How to address discrepancies in crystallographic refinement and NMR data?

Methodological Answer:

  • Crystallography : If SHELXL refinement gives high R-factors (>10%), check for twinning (PLATON’s TWIN check) or solvent masking ( ).
  • NMR conflicts : Reconcile unexpected peaks by verifying solvent (e.g., DMSO-d6_6 vs. CDCl3_3) or tautomeric forms ().

Q. Analytical Challenges

Q. Q8. How to mitigate solubility issues during bioactivity assays?

Methodological Answer:

  • Solubility enhancers : Use DMSO (<1% v/v) or β-cyclodextrin complexes.
  • Buffer optimization : Adjust pH to 7.4 with Krebs-Ringer buffer ().
  • Dynamic light scattering (DLS) : Confirm colloidal stability (particle size <200 nm) ( ).

Q. Mechanism of Action Studies

Q. Q9. What methodologies elucidate the role of sulfonamides in calcium channel modulation?

Methodological Answer:

  • Patch-clamp electrophysiology : Measure L-type Ca2+^{2+} currents in cardiomyocytes.
  • Fluorescent probes : Use Fluo-4 AM to quantify intracellular Ca2+^{2+} flux ( ).
  • SAR analysis : Compare analogs with/without sulfinyl groups ( ).

Q. Structure-Activity Relationship (SAR) Studies

Q. Q10. How to design SAR studies for optimizing bioactivity?

Methodological Answer:

  • Core modifications : Vary substituents at the 4-position (Cl, F, OMe) and sulfinyl group ().
  • Pharmacophore mapping : Use MOE or Schrödinger to identify critical H-bond donors/acceptors.
  • In vivo validation : Test top candidates in zebrafish xenografts for bioavailability ().

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenesulfonamide Derivatives

Table 1: Impact of Para-Substituents on Antiviral Activity

Compound Substituent (Position) EC50 (mmol/L) Reference
4-Chloro-N-sulfinylbenzenesulfonamide Cl (para) Not reported
R4L4 (4-Fluoro derivative) F (para) 0.020
R11L4 (2-Fluoro derivative) F (ortho) 0.0091
4-Bromo derivative Br (para) >0.019

Functional Group Modifications

The sulfinyl group distinguishes 4-chloro-N-sulfinylbenzenesulfonamide from analogs with sulfonyl (SO₂) or other functional groups. For example, 4-chloro-3-nitrobenzenesulfonamide (CAS 97-16-5) incorporates a nitro group, enhancing electrophilicity and reactivity . Such modifications are critical in drug design, as seen in benzenesulfonamide hybrids (e.g., compound 7c in ), where a triazole ring improves antiproliferative activity against cancer cells .

Table 2: Functional Group Comparisons

Compound Functional Group Key Property/Application Reference
4-Chloro-N-sulfinylbenzenesulfonamide Sulfinyl (S=O) Moderate electron withdrawal
4-Chloro-3-nitrobenzenesulfonamide Sulfonyl + nitro High electrophilicity
Benzenesulfonamide-1,2,3-triazole 7c Sulfonyl + triazole Antiproliferative (cancer)

Therapeutic Potential and Mechanisms

Benzenesulfonamide derivatives show diverse bioactivities. The target compound’s sulfinyl group may modulate interactions with targets like Smyd3, a histone methyltransferase implicated in cancer. identifies derivatives 2, 7, 8, and others as Smyd3 inhibitors, reducing cancer cell growth . Comparatively, 4-chloro-N-sulfinylbenzenesulfonamide’s mechanism remains unexplored but could align with these findings.

Properties

IUPAC Name

4-chloro-N-sulfinylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3S2/c7-5-1-3-6(4-2-5)13(10,11)8-12-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCUIRIFQOSPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N=S=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441112
Record name Benzenesulfonamide, 4-chloro-N-sulfinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52867-26-2
Record name Benzenesulfonamide, 4-chloro-N-sulfinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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